3-(2,4,5-Trimethoxy-phenyl)-propionic acid
Description
Overview of Phenylpropanoic Acid Derivatives in Natural Product Chemistry
Phenylpropanoic acid derivatives are a diverse group of secondary metabolites found extensively throughout the plant kingdom. frontiersin.org These compounds, derived from the shikimate pathway, play crucial roles in plant defense, growth, and development. frontiersin.org Natural products containing the phenylpropanoic acid skeleton exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. researchgate.nethumanjournals.com For instance, hydrocinnamic acid and its derivatives are found in various plants and are known for their diverse biological effects. naturalproducts.net The structural diversity of these natural products, arising from different substitution patterns on the phenyl ring and modifications to the propionic acid side chain, has inspired the synthesis of numerous analogs in the quest for new therapeutic agents.
Significance of Trimethoxyphenyl Substituted Scaffolds in Bioactive Molecules
The trimethoxyphenyl moiety, particularly the 2,4,5- and 3,4,5-trimethoxy substitution patterns, is a recurring motif in a multitude of biologically active compounds. mdpi.comnih.gov This structural feature is often associated with potent pharmacological activities, including anticancer and anti-inflammatory effects. mdpi.comnih.gov For example, the 3,4,5-trimethoxyphenyl group is a key component of the potent tubulin polymerization inhibitor combretastatin (B1194345) A-4 and the anti-inflammatory drug celecoxib. nih.govtandfonline.com The methoxy (B1213986) groups can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. nih.gov Research has shown that compounds bearing the trimethoxyphenyl scaffold can act as tubulin inhibitors, arresting cell division and inducing apoptosis in cancer cells. mdpi.comnih.govresearchgate.netmdpi.comnih.gov
| Compound | Biological Activity | Key Structural Feature |
| Combretastatin A-4 | Tubulin Polymerization Inhibitor, Anticancer | 3,4,5-Trimethoxyphenyl |
| Podophyllotoxin | Tubulin Polymerization Inhibitor, Anticancer | Trimethoxyphenyl Moiety |
| Celecoxib | COX-2 Inhibitor, Anti-inflammatory | Trimethoxyphenyl Moiety |
Contextualization of 3-(2,4,5-Trimethoxy-phenyl)-propionic Acid within Academic Chemical Biology
While its 3,4,5-trimethoxyphenyl isomer is more extensively studied due to its presence in prominent natural products, this compound serves as a valuable tool and building block in academic chemical biology. Its structure provides a unique substitution pattern that allows for the exploration of structure-activity relationships in various biological systems. Researchers utilize this compound and its derivatives to probe the binding pockets of enzymes and receptors, aiming to understand the specific interactions that govern biological activity. The synthesis and modification of this scaffold contribute to the development of novel probes and potential therapeutic leads. For example, derivatives of trimethoxyphenyl-containing compounds are being investigated for their potential as anticancer agents that target tubulin polymerization and induce cell cycle arrest. mdpi.comnih.gov
Historical Context of Related Phenylpropanoid Research
The study of phenylpropanoids has a rich history, dating back to the early days of natural product chemistry. nih.gov The phenylpropanoid pathway, which leads to the biosynthesis of a vast array of plant secondary metabolites, has been a subject of intense investigation for decades. nih.govresearchgate.netnih.govtaylorandfrancis.com Early research focused on the isolation and structural elucidation of these compounds from various plant sources. The discovery of the biological activities of phenylpropanoids, such as their roles in plant defense and their medicinal properties, spurred further interest. frontiersin.org The elucidation of the biosynthetic pathway, starting from the amino acid phenylalanine, was a major milestone. nih.govtaylorandfrancis.com This foundational knowledge has enabled the metabolic engineering of plants to produce higher yields of valuable phenylpropanoids and has provided the basis for the chemical synthesis of countless derivatives for pharmacological evaluation.
Structure
3D Structure
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
3-(2,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
UGHPWKLKDZLPNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCC(=O)O)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,4,5 Trimethoxy Phenyl Propionic Acid and Analogues
Classical Synthetic Routes to 3-(2,4,5-Trimethoxy-phenyl)-propionic Acid
Traditional synthetic strategies for this compound rely on well-established named reactions and standard reduction techniques. These routes typically begin with precursors that already contain the desired 2,4,5-trimethoxy substitution pattern on the aromatic ring.
Condensation Reactions with Asaronaldehyde Precursors
A primary and efficient pathway to the target molecule begins with asaronaldehyde (2,4,5-trimethoxybenzaldehyde). This aldehyde serves as the foundational aromatic component for building the three-carbon propionic acid side chain. The key step is a condensation reaction to form 2,4,5-trimethoxycinnamic acid, an α,β-unsaturated carboxylic acid intermediate. Several classical condensation reactions are applicable for this transformation.
The Knoevenagel condensation is a frequently employed method. wikipedia.orgthermofisher.com In this reaction, asaronaldehyde is reacted with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak basic catalyst like piperidine (B6355638), often with acetic acid as a co-catalyst. tandfonline.comnih.govresearchgate.net The reaction proceeds through a nucleophilic addition of the deprotonated malonic acid to the aldehyde's carbonyl group, followed by dehydration to yield the stable conjugated system of 2,4,5-trimethoxycinnamic acid. wikipedia.org
Another relevant classical method is the Perkin reaction . This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid (e.g., acetic anhydride and sodium acetate). cambridge.orgwikipedia.orgiitk.ac.in For the synthesis of 2,4,5-trimethoxycinnamic acid, asaronaldehyde would be heated with acetic anhydride and sodium acetate. The reaction mechanism involves the formation of an enolate from the anhydride, which then adds to the aldehyde. longdom.org Subsequent hydrolysis of the resulting mixed anhydride yields the desired α,β-unsaturated acid. cambridge.org
The Claisen-Schmidt condensation is a related crossed-aldol condensation that could also be adapted. wikipedia.orgbyjus.com This reaction typically involves an aromatic aldehyde reacting with a ketone or another aldehyde containing an α-hydrogen in the presence of a base. nih.gov To form the cinnamic acid precursor, asaronaldehyde could potentially react with an enolizable species that can be subsequently converted to a carboxylic acid.
These condensation reactions are fundamental in creating the carbon-carbon double bond of the cinnamic acid intermediate, which is the direct precursor for the target propionic acid.
Reduction Strategies for Cinnamic Acid Intermediates
Once 2,4,5-trimethoxycinnamic acid is synthesized, the subsequent step is the reduction of the α,β-double bond to yield this compound. Various classical reduction methods can achieve this transformation selectively without affecting the aromatic ring or the carboxylic acid group.
Catalytic hydrogenation is a common and efficient method. This process involves reacting the cinnamic acid derivative with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are typically used. researchgate.net The reaction is usually carried out in a suitable solvent under a pressurized atmosphere of hydrogen. The catalyst facilitates the addition of hydrogen across the double bond, leading to the saturated propionic acid.
Transfer hydrogenation offers an alternative that avoids the need for handling pressurized hydrogen gas. In this method, a hydrogen donor molecule is used to provide the hydrogen atoms in the presence of a catalyst. A notable example is the use of formic acid (HCOOH) as the hydrogen source with a palladium catalyst, such as palladium(II) chloride (PdCl₂), often in an alkaline aqueous medium. tandfonline.comerowid.orgchemmethod.com This system effectively reduces the double bond of cinnamic acids to yield the corresponding propionic acids. erowid.org Other hydrogen donors and catalysts, like rhodium complexes with formic acid, have also been demonstrated to be effective for the selective reduction of the alkene in cinnamic acid. chemmethod.comchemmethod.com
These reduction techniques are crucial for converting the unsaturated intermediate into the final saturated product, this compound. The choice of method often depends on the available equipment and desired reaction conditions.
Multi-Step Synthesis from Substituted Benzaldehydes
The sequence can be summarized in two main stages:
Formation of the Cinnamic Acid Intermediate: This step involves the condensation of 2,4,5-trimethoxybenzaldehyde (B179766) (asaronaldehyde) with a suitable reagent to introduce the rest of the carbon chain. As detailed in section 2.1.1, the Knoevenagel condensation with malonic acid is a prime example. This reaction forms 2,4,5-trimethoxycinnamic acid.
Reduction of the Cinnamic Acid: The unsaturated intermediate is then reduced to the final product. As described in section 2.1.2, this is typically achieved through methods like catalytic hydrogenation or transfer hydrogenation.
A representative multi-step synthesis is the reaction of asaronaldehyde with malonic acid and piperidine in acetic acid, followed by the reduction of the resulting 2,4,5-trimethoxycinnamic acid with palladium chloride and formic acid in an aqueous sodium hydroxide solution. tandfonline.comnih.gov This two-step process, starting from the commercially available benzaldehyde (B42025), is a robust and classical approach to obtaining this compound.
Modern and Sustainable Synthetic Approaches
In recent years, synthetic chemistry has increasingly focused on developing more sustainable and efficient methodologies. These modern approaches, such as microwave-assisted synthesis and flow chemistry, aim to reduce reaction times, improve energy efficiency, and minimize waste.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods.
The multi-step synthesis of this compound has been successfully adapted to microwave conditions. tandfonline.comnih.gov The key steps are:
Microwave-Assisted Knoevenagel Condensation: The condensation of asaronaldehyde with malonic acid, using piperidine and acetic acid as catalysts, can be completed in as little as 4 minutes under microwave irradiation, affording 2,4,5-trimethoxycinnamic acid in high yield (e.g., 87%). tandfonline.comnih.govresearchgate.net
Microwave-Assisted Reduction: The subsequent reduction of the 2,4,5-trimethoxycinnamic acid intermediate using PdCl₂ and formic acid in aqueous NaOH can be achieved within 3 minutes under microwave conditions, yielding this compound with an excellent yield (e.g., 88%). tandfonline.comnih.gov
This microwave-assisted protocol significantly shortens the total synthesis time to under 10 minutes for the two steps, showcasing a substantial improvement in efficiency over classical methods. tandfonline.com
| Step | Reactants | Conditions | Time | Yield |
|---|---|---|---|---|
| Condensation | Asaronaldehyde, Malonic Acid, Piperidine, Acetic Acid | Microwave Irradiation | 4 min | 87% |
| Reduction | 2,4,5-Trimethoxycinnamic Acid, PdCl₂, HCOOH, aq. NaOH | Microwave Irradiation | 3 min | 88% |
Flow Chemistry and Continuous Production Methods for Trimethoxyphenyl Acetic Acids (Related)
Flow chemistry, or continuous flow processing, is a modern synthetic paradigm where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion. This technology offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up of production.
While specific continuous flow methods for the synthesis of this compound are not extensively documented, the principles of flow chemistry have been successfully applied to analogous reactions, particularly the hydrogenation of cinnamic acid derivatives. frontiersin.org The reduction of the double bond in the cinnamic acid intermediate is a key step that is well-suited for continuous flow processing.
Continuous flow hydrogenation can be performed by pumping a solution of the cinnamic acid derivative and a hydrogen source through a heated tube or column packed with a heterogeneous catalyst (a packed-bed reactor). mdpi.com For instance, the hydrogenation of cinnamaldehyde and ethyl cinnamate has been demonstrated in continuous flow systems using catalysts like Pt/SiO₂ or palladium-based catalysts. frontiersin.orgrsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high conversions and selectivities. mdpi.com
The benefits of applying flow chemistry to the synthesis of trimethoxyphenyl propionic acids would include:
Enhanced Safety: Small reaction volumes minimize the risks associated with handling reactive intermediates or hydrogen gas. frontiersin.org
High Efficiency: Superior heat and mass transfer can lead to faster reaction rates and higher throughput.
Automation and Scalability: Continuous processes are easier to automate and scale from laboratory to industrial production without extensive re-optimization.
The successful implementation of continuous flow hydrogenation for related cinnamic compounds strongly suggests its feasibility and potential benefits for the sustainable and efficient production of this compound. mdpi.com
Phase Transfer Catalysis in Derivative Synthesis (Related)
Phase Transfer Catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. biotage.comsielc.com This is typically achieved through the use of a phase-transfer catalyst, which is often a quaternary ammonium or phosphonium salt. biotage.com The catalyst transports a reactant from one phase (e.g., aqueous) to the other (e.g., organic), where the reaction can proceed. PTC offers several advantages, including milder reaction conditions, increased yields, and the use of inexpensive and environmentally benign reagents like aqueous sodium hydroxide. biotage.comprepchem.com
In the context of synthesizing derivatives of this compound, PTC can be particularly useful for modifications of the propionic acid side chain. For instance, the alkylation of the α-carbon of the corresponding ester can be achieved under PTC conditions. The general mechanism involves the deprotonation of the α-carbon by a base in the aqueous phase, followed by the transfer of the resulting enolate to the organic phase by the catalyst to react with an alkylating agent.
Key Features of Phase Transfer Catalysis in Derivative Synthesis:
| Feature | Description |
| Reaction Environment | Biphasic system (e.g., aqueous-organic) |
| Catalysts | Quaternary ammonium salts (e.g., tetrabutylammonium bromide), phosphonium salts, crown ethers |
| Mechanism | Catalyst transports anions from the aqueous or solid phase to the organic phase |
| Applications | C-, N-, O-, and S-alkylations, asymmetric synthesis |
While specific examples for the direct synthesis of this compound derivatives using PTC are not extensively documented in readily available literature, the principles of PTC are broadly applicable. For example, the synthesis of various phenylpropionic acid derivatives has been accomplished using this methodology. Asymmetric PTC, employing chiral catalysts, has also emerged as a valuable tool for the enantioselective synthesis of α-amino acids and other chiral compounds, which could be applied to the synthesis of chiral analogues of the target molecule. unblog.fr
Chemo- and Regioselective Synthesis of Analogues and Derivatives
The synthesis of analogues and derivatives of this compound often requires precise control over the reactivity of different functional groups and positions within the molecule. Chemo- and regioselective strategies are therefore crucial for achieving the desired molecular architecture.
Strategies for Modifying the Propionic Acid Side Chain
The propionic acid side chain offers several sites for modification, including the carboxylic acid group and the α- and β-carbons. A common starting point for the synthesis of the parent acid is the hydrogenation of the corresponding cinnamic acid derivative, which can be prepared via a Claisen-Schmidt condensation between 2,4,5-trimethoxybenzaldehyde and a suitable carbonyl compound. wikipedia.org
Common Modifications of the Propionic Acid Side Chain:
| Modification | Reagents and Conditions | Product Type |
| Esterification | Alcohol, Acid catalyst | Ester derivative |
| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide derivative |
| α-Alkylation | Esterification, LDA, Alkyl halide | α-Substituted derivative |
| Homologation | Arndt-Eistert reaction | Butyric acid derivative |
The Arndt-Eistert reaction, for example, can be used to extend the propionic acid side chain by one methylene group, yielding a 4-(2,4,5-trimethoxyphenyl)butanoic acid derivative. wikipedia.org Furthermore, the carboxylic acid can be converted to a variety of other functional groups, such as esters and amides, through standard transformations. The α-carbon can be functionalized via enolate chemistry, allowing for the introduction of various substituents.
Directed Functionalization of the Trimethoxyphenyl Ring System
The 2,4,5-trimethoxyphenyl ring is electron-rich and susceptible to electrophilic aromatic substitution. However, controlling the regioselectivity of such reactions can be challenging due to the presence of three activating methoxy (B1213986) groups. A powerful strategy for achieving regioselective functionalization is Directed ortho Metalation (DoM) . wikipedia.orgresearchgate.net
In DoM, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. researchgate.net The methoxy group is a known DMG. For a 1,2,4-trimethoxybenzene system, metalation is expected to occur at the C-3 position, directed by the C-2 and C-4 methoxy groups. nih.gov The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the desired position.
Potential Electrophiles for Quenching the Aryllithium Intermediate:
Alkyl halides
Aldehydes and ketones
Carbon dioxide (to introduce a carboxylic acid group)
Halogen sources (e.g., I₂, Br₂)
This strategy provides a predictable and efficient route to specifically functionalized analogues that would be difficult to access through classical electrophilic aromatic substitution, where mixtures of isomers are often obtained.
Stereoselective Synthesis Considerations for Chiral Analogues
The introduction of a chiral center, for example at the α-position of the propionic acid side chain, necessitates the use of stereoselective synthetic methods. Several approaches can be considered for the synthesis of chiral analogues of this compound.
One common strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the propionic acid moiety, directing the stereochemical outcome of a subsequent reaction, such as alkylation of the α-carbon. The auxiliary can then be removed to yield the desired enantiomerically enriched product.
Another approach is the use of chiral catalysts in an asymmetric synthesis. For example, asymmetric hydrogenation of a corresponding α,β-unsaturated precursor using a chiral catalyst could provide access to enantiomerically enriched this compound derivatives. Chemo-enzymatic methods, employing enzymes like lipases for the kinetic resolution of racemic esters, also represent a viable route to chiral acids. uwindsor.ca
Purification and Isolation Techniques for Research Scale
On a research scale, the purification and isolation of this compound and its derivatives typically involve standard laboratory techniques. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Common Purification Techniques:
| Technique | Principle | Application |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Purification of solid compounds. |
| Flash Column Chromatography | Separation based on the differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) and their elution with a liquid mobile phase. | Purification of a wide range of compounds, including solids and oils. |
| Preparative Thin-Layer Chromatography (TLC) | A scaled-up version of analytical TLC for the separation of small quantities of material. | Isolation of compounds for structural elucidation. |
| Acid-Base Extraction | Separation of acidic or basic compounds from neutral impurities by converting them into their water-soluble salts. | Purification of the target carboxylic acid from neutral byproducts. |
For this compound, which is a solid at room temperature, recrystallization is a common and effective purification method. teledyneisco.com A suitable solvent system, such as a mixture of ethyl acetate and hexane (B92381), can be used. teledyneisco.com Flash column chromatography is another versatile technique. For phenylpropanoic acids, both normal-phase (silica gel) and reversed-phase (e.g., C18) chromatography can be employed, depending on the polarity of the specific derivative. uwindsor.ca Acid-base extraction is particularly useful for separating the carboxylic acid product from non-acidic starting materials or byproducts.
Biological Activity and Mechanistic Investigations in Preclinical Models
In Vitro Screening and Efficacy Studies
In vitro studies have been conducted on 3-(3,4,5-trimethoxyphenyl) propanoic acid, an isomer of the target compound, to evaluate its potential against protozoan parasites. researchgate.netscielo.brbvsalud.org This related compound, isolated from the ethanol (B145695) extracts of Piper tuberculatum Jacq. fruits, demonstrated leishmanicidal activity against the promastigote forms of Leishmania amazonensis. researchgate.netscielo.br The activity was found to be dose-dependent. researchgate.net
The viability of the parasite was assessed over periods of 24, 48, 72, and 96 hours after exposure to the compound at concentrations ranging from 6.25 µg/mL to 1600 µg/mL. researchgate.netscielo.brscielo.br From this analysis, the half-maximal inhibitory concentration (IC50) was determined. researchgate.netscielo.br
| Compound | Organism | Activity Metric | Result | Source(s) |
|---|---|---|---|---|
| 3-(3,4,5-trimethoxyphenyl) propanoic acid | Leishmania amazonensis (promastigotes) | IC50 | 145 µg/mL | researchgate.netscielo.br |
Propionibacterium acnes (P. acnes), a bacterium implicated in the inflammatory processes of acne vulgaris, is a common target for antibacterial activity screening. nih.govmedicaljournals.se Inhibition of P. acnes can help prevent the progression of inflammatory skin conditions. nih.gov While specific studies on the antibacterial activity of 3-(2,4,5-Trimethoxy-phenyl)-propionic acid against P. acnes are not detailed in the available literature, various other compounds, including essential oils and antimicrobial peptides, have been evaluated for this purpose. nih.govmdpi.com Research in this area typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound to assess its efficacy against the bacterium. nih.gov
The anti-inflammatory effects of many compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The COX enzyme has two main isoforms, COX-1 and COX-2, which are involved in the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov Similarly, 5-lipoxygenase (5-LOX) converts arachidonic acid into leukotrienes, which are also potent inflammatory mediators. nih.gov
Derivatives of propionic acid are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase enzymes. researchgate.net The development of dual inhibitors that target both COX and 5-LOX pathways is an area of active research, as it may offer enhanced anti-inflammatory effects. nih.gov While the general class of propionic acid derivatives is known for these properties, specific inhibitory data for this compound against COX and LOX enzymes is not presently available.
The antioxidant potential of compounds structurally related to this compound has been investigated. One such related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated notable antioxidant effects in preclinical assessments. nih.gov
HDMPPA showed dose-dependent 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. nih.gov Furthermore, it was found to inhibit the oxidative modification of low-density lipoprotein (LDL). nih.gov In a preclinical model with hypercholesterolemic rabbits, HDMPPA was observed to suppress the generation of vascular reactive oxygen species. nih.gov These findings suggest that the anti-atherosclerotic effects of this related compound may be linked to its antioxidative properties. nih.gov
| Compound | Assay | Activity Metric | Result | Source(s) |
|---|---|---|---|---|
| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | DPPH radical scavenging | IC50 | 0.78 µg/mL | nih.gov |
| Inhibition of LDL oxidative modification | IC50 | 1.4 µg/mL | nih.gov |
Preclinical Antiproliferative and Cytotoxic Activity Studies
The 3,4,5-trimethoxyphenyl moiety is a structural feature present in numerous compounds investigated for their potential as anticancer agents. nih.govnih.govwaocp.orgnih.govwaocp.orgresearchgate.net Preclinical studies on various derivatives have explored their ability to inhibit the growth of cancer cells, induce programmed cell death (apoptosis), and interfere with the cell division cycle.
Numerous studies have demonstrated the in vitro cytotoxic and antiproliferative activities of compounds containing the 3,4,5-trimethoxyphenyl group against a variety of human cancer cell lines. nih.govwaocp.orgnih.govwaocp.org
A synthesized ciprofloxacin (B1669076) 3,4,5-trimethoxy chalcone (B49325) hybrid (CCH) produced a concentration- and time-dependent decrease in the viability of human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF7) cells. waocp.org Similarly, a study of 28 synthetic analogues with a 3,4,5-trimethoxyphenyl fragment identified a particularly promising compound that reduced the viability of hematological neoplastic cell lines in a concentration- and time-dependent manner, while showing selective cytotoxicity by not affecting the viability of peripheral blood mononuclear cells. nih.gov
Other research has focused on novel trimethoxyphenyl (TMP)-based analogues. One study synthesized a series of compounds from 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone, with several derivatives exhibiting potent cytotoxic activity against the HepG2 cell line. nih.gov For example, N-phenyl triazinone, N-pyridoyl triazinone, and N-phenylthiazolyl triazinone derivatives showed IC50 values of 1.38 µM, 2.52 µM, and 3.21 µM, respectively. nih.gov Furthermore, a series of (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives were evaluated, with the highest activity observed against the human promyelocytic leukemia HL-60 cell line. nih.gov
| Related Compound/Derivative | Cancer Cell Line | Reported IC50 Value |
|---|---|---|
| N-phenyl triazinone derivative | HepG2 (Hepatocellular Carcinoma) | 1.38 µM |
| N-pyridoyl triazinone derivative | HepG2 (Hepatocellular Carcinoma) | 2.52 µM |
| N-phenylthiazolyl triazinone derivative | HepG2 (Hepatocellular Carcinoma) | 3.21 µM |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Various tumor cell lines | Nanomolar range |
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. waocp.org Compounds incorporating the 3,4,5-trimethoxyphenyl moiety have been shown to trigger this process in cancer cells. nih.govwaocp.orgnih.gov
For instance, a ciprofloxacin 3,4,5-trimethoxy chalcone hybrid was found to cause pre-G1 apoptosis in both HepG2 and MCF7 cell lines. waocp.orgnih.gov This apoptotic induction was associated with the up-regulation of the tumor suppressor protein p53. waocp.org In another study, a synthetic compound containing a 3,4,5-trimethoxyphenyl fragment was suggested to induce apoptotic-like cell death in Jurkat cells, a cell line derived from T-cell leukemia, with evidence pointing towards mitochondrial involvement. nih.gov Similarly, propionic acid itself has been reported to induce apoptosis in HeLa cervical cancer cells, a process linked to the generation of reactive oxygen species (ROS) and dysfunction of the mitochondrial membrane. mdpi.com Furthermore, treatment of lung cancer cell lines with sodium propionate (B1217596) led to the induction of apoptosis, as evidenced by increased activity of caspases 3 and 7, and elevated expression of cleaved PARP and caspase 3. nih.gov
Disruption of the normal cell cycle is another established strategy for cancer therapy. mdpi.com Several derivatives containing the 3,4,5-trimethoxyphenyl group have demonstrated the ability to halt cancer cells at specific phases of the cell cycle, particularly the G2/M checkpoint. waocp.orgnih.gov
A ciprofloxacin chalcone hybrid featuring a 3,4,5-trimethoxyphenyl group was shown to induce cell cycle arrest at the G2/M stage in both HepG2 and MCF7 cancer cells. waocp.orgnih.gov In untreated cells, 9.15% of HepG2 cells and 18.7% of MCF7 cells were in the G2/M phase. waocp.org Following treatment with the compound, these percentages increased to 19.79% in HepG2 cells and 26.28% in MCF7 cells. waocp.org Similarly, sodium propionate treatment of H1299 and H1703 lung cancer cell lines resulted in cell cycle arrest, with a notable accumulation of cells in the G2/M phase. nih.gov This effect is a common mechanism for tubulin-targeting agents, and the 3,4,5-trimethoxyphenyl moiety is a known feature of many compounds that inhibit tubulin polymerization, a critical process for mitosis. cardiff.ac.uk
The search for new antimalarial agents is critical due to the emergence of drug-resistant strains of Plasmodium. plu.mx Research has extended to compounds containing the trimethoxyphenyl group for their potential antiplasmodial effects.
A study evaluated the antimalarial activity of 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one, a compound which contains the 3,4,5-trimethoxyphenyl structural feature. plu.mx This compound was tested in vitro against the W2 strain of P. falciparum and ex vivo against circulating strains of both P. vivax and P. falciparum. The compound demonstrated activity against all tested parasites. plu.mx It was also found to be non-hemolytic in in vitro assays and showed a favorable selectivity index when tested against VERO and HepG2 cells, indicating specificity in its antiplasmodial action. plu.mx
| Related Compound | Plasmodium Species/Strain | Reported Activity (IC50) |
|---|---|---|
| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | P. falciparum (W2 strain) | 24.4 µM |
| P. falciparum (circulating strains) | 6.7 µM (median) | |
| P. vivax (circulating strains) | 38.7 µM (median) |
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, making it a key target in cancer therapy. nih.govwisdomlib.orgnih.gov Several compounds structurally related to this compound have been investigated for their ability to inhibit angiogenesis.
The anti-angiogenic potential of (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA), a cinnamic acid derivative, was demonstrated using the chorioallantoic membrane (CAM) of embryonated chicken eggs. nih.govnih.gov In this model, 3MPCA was shown to decrease the growth of endothelial cells in new blood vessel capillaries by 41.7-83%. nih.govnih.gov Further research into heteroaromatic chalcone analogs, which retain a 3,4,5-trimethoxy substitution on one of the phenyl rings, also revealed significant anti-angiogenic properties. frontiersin.org One lead compound from this series was found to inhibit human umbilical vein endothelial cell (HUVEC) tube formation, migration, and invasion in vitro. frontiersin.org Its anti-angiogenic effect was confirmed in an in vivo zebrafish embryo model, where it effectively disrupted the formation of intersegmental vessels in a dose-dependent manner. frontiersin.org
In Vivo Preclinical Model Studies (Animal Models)
The carrageenan-induced paw edema model in rodents is a widely used and reproducible assay for evaluating the acute anti-inflammatory activity of new compounds. nih.govresearchgate.net Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. researchgate.netnih.gov Many arylpropionic acid derivatives are recognized as a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netimrpress.com
Studies on related propionic acid compounds have demonstrated efficacy in this model. For instance, oral administration of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) was shown to significantly reduce carrageenan-induced inflammation in the paws of Wistar rats. nih.gov The anti-inflammatory effect was measured three hours after the administration of the compound. nih.gov Similarly, 3-benzoyl-propionic acid has also been reported to exhibit intense anti-inflammatory activity in animal models. researchgate.net These findings highlight the potential of the propionic acid scaffold in developing anti-inflammatory agents.
| Compound | Dose (mg/kg, p.o.) | Mean Inflammation Increase (%) | Inhibition of Edema (%) |
|---|---|---|---|
| Control (Saline) | - | 52.9 ± 3.7 | - |
| POPA | 75 | 30.0 ± 1.3 | 43.3 |
| POPA | 150 | 30.6 ± 2.4 | 42.2 |
The analgesic properties of compounds are frequently assessed in preclinical mouse models, such as the acetic acid-induced writhing test, which evaluates peripheral analgesic activity, and the hot plate test for central analgesic effects. Several derivatives of arylpropionic acid have shown significant analgesic activity. researchgate.netmdpi.com
For example, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) demonstrated a dose-dependent inhibition of acetic acid-induced writhing in mice, suggesting peripheral analgesic action. nih.gov However, it was found to be ineffective in the hot plate test, indicating a lack of central nervous system involvement. nih.gov In another study, a novel multitarget compound, referred to as compound 29, produced significant dose-dependent analgesic effects in a neuropathic pain model, as measured by an increase in withdrawal thresholds. mdpi.com
| Compound | Model | Dose (mg/kg) | Effect | Reference |
|---|---|---|---|---|
| POPA | Acetic Acid-Induced Writhing | 150 (p.o.) | 31.0% inhibition of writhing | nih.gov |
| POPA | Acetic Acid-Induced Writhing | 300 (p.o.) | 49.5% inhibition of writhing | nih.gov |
| Compound 29 | Neuropathic Pain (SNL Model) | 50 | 24% Maximum Possible Effect (MPE) | mdpi.com |
| Compound 29 | Neuropathic Pain (SNL Model) | 100 | 45% Maximum Possible Effect (MPE) | mdpi.com |
Choleretic Activity Mechanisms (for related compounds)
The choleretic (bile flow-enhancing) properties of compounds structurally related to this compound have been investigated, providing insight into potential mechanisms of action. A notable example is 3-(2,4,5-triethoxybenzoyl)propionic acid (AA-149), a compound with a similar phenylpropionic acid backbone.
Studies in canine models revealed that AA-149 induces a dose-dependent increase in bile flow. nih.gov The underlying mechanism appears to be the stimulation of canalicular bile formation, which is the primary secretion of bile by hepatocytes. nih.gov This was determined through biliary clearance studies using erythritol, which indicated that the increased bile flow was not due to enhanced water secretion or inhibition of reabsorption in the biliary ductules and ducts. nih.gov
Crucially, the choleretic action of AA-149 is not associated with an increased excretion of bile acids. nih.gov Instead, it enhances the biliary excretion of electrolytes, particularly sodium ions, in proportion to the increase in bile flow. nih.gov This suggests that the compound stimulates a bile acid-independent fraction of canalicular bile formation. nih.gov This process is believed to be coupled with an active sodium transport system, where the osmotic effect of electrolyte secretion drives the increase in bile volume. nih.govnih.gov Only a small fraction (3-4%) of the administered AA-149 is excreted into the bile, an amount insufficient to exert a significant osmotic effect on its own. nih.gov These findings strongly point to the stimulation of a bile acid-independent pathway linked to active sodium transport as the primary mechanism for the observed choleretic effect. nih.gov
Biochemical and Cellular Mechanism Elucidation
Modulation of Mitochondrial Membrane Potential
Research into this compound and its structural analogs, such as α-asarone and propionic acid (PPA) itself, has revealed significant effects on mitochondrial function, particularly the modulation of mitochondrial membrane potential (ΔΨm).
Studies using the SH-SY5Y neuronal cell line have shown that propionic acid treatment leads to a dose-dependent decrease in mitochondrial membrane potential. nih.gov Electron microscopy analysis further revealed that PPA treatment significantly reduces the size of mitochondria. nih.gov In contrast, α-asarone, which shares the trimethoxyphenyl moiety, has been shown to attenuate mitochondrial dysfunction in high-glucose-exposed PC-12 cells. researchgate.net Specifically, α-asarone treatment helped to restore the mitochondrial membrane potential that was disrupted by high-glucose conditions. researchgate.net
Furthermore, other novel bioactive heterocyclic compounds containing a 3,4,5-trimethoxyphenyl fragment (an isomer of the 2,4,5-trimethoxy substitution) have also been demonstrated to alter the mitochondrial membrane potential in MGC-803 cancer cells. nih.govresearchgate.net The disruption of mitochondrial membrane potential is a key event in cellular apoptosis, suggesting a potential mechanism through which these compounds exert their biological effects. mdpi.comnih.gov
Effects of Related Compounds on Mitochondrial Membrane Potential
| Compound | Cell Line | Observed Effect on ΔΨm | Reference |
|---|---|---|---|
| Propionic Acid (PPA) | SH-SY5Y | Dose-dependent decrease | nih.gov |
| α-Asarone | PC-12 (high-glucose exposed) | Attenuated dysfunction; helped restore ΔΨm | researchgate.net |
| 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | MGC-803 | Altered (decreased) membrane potential | nih.govresearchgate.net |
Effects on Microtubule Dynamics and Cytoskeleton
Compounds featuring a trimethoxyphenyl fragment, which is central to the structure of this compound, have been identified as potent modulators of microtubule dynamics. Microtubules are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. mdpi.com
Specifically, novel synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment (an isomer of the subject compound) have been shown to act as tubulin polymerization inhibitors. nih.govnih.gov These agents bind to the colchicine (B1669291) site on tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubule filaments. nih.govresearchgate.net The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a crucial apparatus for cell division. mdpi.com
This inhibition of tubulin polymerization leads to cell cycle arrest, typically in the G2/M phase, as the cell is unable to proceed through mitosis. nih.govnih.gov Ultimately, this disruption of the cytoskeleton can trigger apoptosis, or programmed cell death. nih.gov The efficacy of these compounds highlights the importance of the trimethoxyphenyl moiety in interacting with and destabilizing the microtubule network, making it a key area of investigation for antiproliferative agents. nih.govnih.gov
Effects of Trimethoxyphenyl-Containing Compounds on Microtubule Dynamics
| Compound Type | Mechanism of Action | Cellular Effect | Reference |
|---|---|---|---|
| Heterocycles with 3,4,5-trimethoxyphenyl fragment | Tubulin polymerization inhibitor | G2/M phase cell cycle arrest; Apoptosis | nih.govresearchgate.net |
| 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles | Binds to colchicine site of tubulin | G2/M phase cell cycle arrest; Apoptosis; Mitotic catastrophe | nih.gov |
Investigation of Specific Enzyme-Substrate Interactions
The trimethoxyphenyl structural motif, present in this compound, is also found in related compounds like α- and β-asarone, which have been shown to interact with and modulate the activity of several key enzymes.
One significant interaction is the inhibition of HMG-CoA reductase by α-asarone. nih.gov This enzyme is a rate-limiting step in cholesterol biosynthesis, and its inhibition is a key mechanism for hypocholesterolemic agents. nih.gov The methoxy (B1213986) groups on the phenyl ring play a crucial role in the binding of α-asarone to the enzyme's active site. nih.gov
Another important enzyme target is acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine (B1216132). β-asarone has been identified as a potent inhibitor of AChE. nih.gov This inhibitory action increases the levels of acetylcholine in the synaptic cleft, a mechanism relevant to the treatment of cognitive disorders.
Furthermore, studies have found that α- and β-asarone can suppress the expression of β-secretase (BACE1). nih.gov This enzyme is involved in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. nih.gov By reducing BACE1 expression, these compounds can decrease the formation of amyloidogenic peptides. nih.gov
Enzyme Interactions of Related Trimethoxyphenyl Compounds
| Compound | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| α-Asarone | HMG-CoA reductase | Inhibition | nih.gov |
| β-Asarone | Acetylcholinesterase (AChE) | Potent inhibition (IC50 2.9 µM) | nih.gov |
| α- and β-Asarone | β-secretase (BACE1) | Suppressed expression | nih.gov |
Structure Activity Relationship Sar and Structural Modification Studies
Elucidation of Key Pharmacophoric Features
The number and placement of methoxy (B1213986) (-OCH₃) groups on the phenyl ring significantly modulate the biological properties of phenylpropionic acids. nih.gov Methoxy groups are electron-donating, which can influence the molecule's ability to interact with biological targets and can affect its antioxidant potential. nih.gov Studies on related phenolic acids have shown that an increase in the number of methoxyl groups can lead to higher antioxidant activity. nih.gov
Table 1: Influence of Methoxy Substitution on Cytotoxic Activity of Trimethoxyphenyl (TMP) Analogs
| Compound | Substitution Pattern | Target Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Compound 9 | 3,4,5-Trimethoxy | HepG2 | 1.38 nih.gov |
| Compound 10 | 3,4,5-Trimethoxy | HepG2 | 2.52 nih.gov |
This table presents data for related 3,4,5-trimethoxyphenyl analogues to illustrate the potency associated with this substitution pattern.
The propionic acid (-CH₂CH₂COOH) side chain is a critical functional group that imparts several key properties to the molecule. wikipedia.org As a carboxylic acid, this moiety is ionizable at physiological pH, rendering the molecule anionic. This charge can be essential for forming ionic bonds or hydrogen bonds with specific amino acid residues in a biological target, such as an enzyme's active site.
The aromatic ring serves as the central scaffold for the molecule. The methoxy groups attached to it act as electron-donating substituents. msu.edu Through the mesomeric (or resonance) effect, they increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to themselves. This electronic activation makes the ring a better nucleophile, which can be a key factor in its interaction with electrophilic sites in biological systems. masterorganicchemistry.com
This substitution pattern influences the molecule's hydrophobic and electronic character, which are determinant factors for its pharmacokinetic and pharmacodynamic profiles. The electron-rich nature of the 2,4,5-trimethoxyphenyl ring can facilitate π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in protein binding sites, contributing to the stability of the ligand-receptor complex.
Derivatization Strategies to Optimize Biological Profiles
To enhance the therapeutic potential of 3-(2,4,5-Trimethoxy-phenyl)-propionic acid, various derivatization strategies can be employed. These modifications aim to improve properties such as potency, selectivity, metabolic stability, and bioavailability. The most common targets for chemical modification are the carboxylic acid group and the aromatic ring.
Esterification involves converting the carboxylic acid group (-COOH) into an ester (-COOR). This modification neutralizes the negative charge of the carboxylate, thereby increasing the lipophilicity of the molecule. This change can significantly impact how the compound is absorbed, distributed, and metabolized in the body. An increase in lipophilicity may enhance the ability of the molecule to cross cell membranes, potentially leading to improved bioavailability and cellular uptake.
Esters can also function as prodrugs. Inside the body, they can be hydrolyzed by esterase enzymes back to the active carboxylic acid form. learncbse.in This strategy can be used to improve drug delivery to a specific site of action. Research on analogous compounds like 3,4,5-trimethoxycinnamic acid has shown that its ester derivatives exhibit significant biological activities, such as antitumor effects. nih.gov The choice of the alcohol (R-OH) used for esterification can be varied to fine-tune the physicochemical properties of the resulting ester.
Table 2: Antitumor Activity of an Ester Derivative of a Related Compound
| Compound | Derivative Type | Target Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| Ester S5 | Dihydroartemisinin ester of 3,4,5-trimethoxycinnamic acid | A549 (Lung) | 0.50 nih.gov |
| Ester S5 | Dihydroartemisinin ester of 3,4,5-trimethoxycinnamic acid | MDA-MB-435s (Melanoma) | 5.33 nih.gov |
| Ester S5 | Dihydroartemisinin ester of 3,4,5-trimethoxycinnamic acid | SGC-7901 (Gastric) | 11.82 nih.gov |
Another key derivatization strategy is the conversion of the carboxylic acid to an amide (-CONHR). Amidation can alter the molecule's hydrogen bonding capacity, stability, and receptor-binding interactions. nih.gov Similar to esters, amides are generally more lipophilic than their parent carboxylic acids. The biological activity of amide derivatives can be modulated by the nature of the amine used in the synthesis. For example, studies on chalcone-trimethoxycinnamide hybrids have demonstrated potent antiproliferative activity, highlighting the value of the amide linkage in creating bioactive molecules. mdpi.com
Furthermore, the carboxylic acid handle allows for conjugation to peptides. mdpi.com Peptide-drug conjugates (PDCs) are an emerging therapeutic modality designed to achieve targeted drug delivery. nih.gov By attaching the phenylpropionic acid derivative to a peptide that specifically recognizes a target on diseased cells (e.g., a cancer cell receptor), the drug's efficacy can be enhanced while minimizing off-target side effects. mdpi.com The conjugation can be achieved via a stable amide bond formed between the drug's carboxylic acid and an amino group on the peptide. nih.gov This approach combines the therapeutic properties of the small molecule with the targeting ability of the peptide.
Cyclization and Heterocycle Formation (e.g., Indanones, Pyrrolidones)
The 3-arylpropionic acid framework, characteristic of this compound, is a versatile precursor for the synthesis of cyclic compounds, particularly indanones and other heterocyclic systems. The intramolecular Friedel-Crafts acylation is a primary method for the cyclization of 3-arylpropionic acids to form 1-indanones. nih.gov This reaction involves the dehydration and subsequent ring closure of the propionic acid side chain onto the aromatic ring.
The efficiency and outcome of this cyclization are highly dependent on the reaction conditions, including the choice of catalyst and energy source. Commonly used catalysts include strong protic acids like polyphosphoric acid (PPA) and methanesulfonic acid (MSA), as well as Lewis acids such as AlCl₃ and Tb(OTf)₃. nih.govbeilstein-journals.orgresearchgate.net Research has shown that non-conventional energy sources, such as microwave irradiation and high-intensity ultrasound, can significantly accelerate the reaction and improve yields compared to conventional heating. nih.govresearchgate.net For instance, the microwave-assisted cyclization of 3-(4-methoxyphenyl)propionic acid in the presence of triflic acid (TfOH) can achieve quantitative conversion in as little as 30 minutes. nih.gov
The table below summarizes various conditions used for the intramolecular Friedel-Crafts acylation of different 3-arylpropionic acids.
| Starting Material | Catalyst | Solvent | Method | Time | Yield (%) | Reference |
| 3-(4-Methoxyphenyl)propionic acid | TfOH (3 eq.) | CH₂Cl₂ | Microwave (110°C) | 30 min | 100 | nih.gov |
| 3-(4-Methoxyphenyl)propionic acid | TfOH (10 eq.) | CH₂Cl₂ | Ultrasound (40°C) | 150 min | 100 | nih.gov |
| 3-Phenylpropionic acid | Tb(OTf)₃ | o-Chlorobenzene | Heating (250°C) | - | Moderate-Good | researchgate.net |
| 3-Arylpropionic acids | Polyphosphoric acid / Sulfuric acid | - | Heating | - | 60-90 | beilstein-journals.org |
Beyond indanones, the propionic acid moiety can be used to construct other heterocyclic systems like pyrrolidones. The synthesis of pyrrolidone derivatives can be achieved through various routes, including asymmetric Michael addition reactions involving substituted enones, which can produce highly enantiomerically enriched pyrrolidine-3-carboxylic acids. rsc.orgresearchgate.net These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. researchgate.net
Incorporation into Hybrid Molecules and Chemical Conjugates
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a widely used approach in drug discovery to create novel compounds with potentially enhanced efficacy or a more desirable biological profile. nih.gov The trimethoxyphenyl moiety, particularly the 3,4,5-isomer which is a well-known pharmacophore in tubulin polymerization inhibitors, is frequently incorporated into such hybrids. mdpi.com
Derivatives of 3-(Trimethoxyphenyl)propionic acid have been used to create a variety of hybrid molecules with significant biological activities, especially in the field of oncology. These hybrids often target microtubules, which are crucial for cell division. mdpi.comnih.gov Examples of such conjugates include:
Trimethoxyphenyl-Triazole Hybrids: These molecules combine the trimethoxyphenyl group with a 1,2,3-triazole or 1,2,4-triazole (B32235) ring. nih.govmdpi.com These hybrids have shown potent antiproliferative activity by inhibiting tubulin polymerization at the colchicine (B1669291) binding site. nih.gov
Chalcone-Trimethoxycinnamide Hybrids: These compounds link a chalcone (B49325) scaffold with a trimethoxycinnamide moiety, derived from trimethoxycinnamic acid. nih.gov This strategy aims to combine the biological activities of both parent structures.
Indole-Trimethoxyphenyl Conjugates: The combination of an indole (B1671886) nucleus with the 3,4,5-trimethoxyphenyl group has led to the discovery of compounds with distinct selectivity profiles against various cancer cell lines. mdpi.com
Trimetazidine-Profen Hybrids: The trimethoxyphenyl group, as part of the drug trimetazidine, has been conjugated with profens (a class of arylpropionic acid NSAIDs) to create hybrids with potential antioxidant and anti-inflammatory effects. mdpi.com
The table below presents examples of hybrid molecules containing a trimethoxyphenyl moiety and their reported biological activities.
| Hybrid Class | Example Compound | Biological Activity | Target | Reference |
| Trimethoxyphenyl-Triazole | Coumarin-containing hybrid 19c | IC₅₀ = 0.13 µM (MGC803 cells) | Tubulin Polymerization | nih.gov |
| Heterocyclic Indole-TMP | Pyrazolotriazinedione 41 | Antiproliferative (NCI-60) | Unknown | mdpi.com |
| Bioactive Heterocycles | Compound 4d | IC₅₀ = 0.45 µM (MGC-803 cells) | Tubulin Polymerization | nih.gov |
| Trimetazidine-Profen | Compound 3c | Antioxidant, Anti-inflammatory | - | mdpi.com |
Exploration of Isomeric Forms and Their Differential Activities
The substitution pattern of the methoxy groups on the phenyl ring is a critical determinant of biological activity. The 2,4,5-trimethoxy substitution of the title compound is one of several possible isomers, with the 3,4,5-trimethoxy isomer being the most extensively studied. The 3,4,5-trimethoxyphenyl group is a cornerstone of many potent, naturally occurring anticancer agents that act as microtubule-targeting agents, including Combretastatin (B1194345) A-4 and Podophyllotoxin. mdpi.com This specific arrangement is recognized as an essential moiety for high cytotoxicity in this class of compounds. mdpi.com
While direct, side-by-side comparisons of the biological activities of this compound and its 3,4,5-isomer are not extensively documented in the reviewed literature, the prevalence of the 3,4,5-motif in highly active natural products and their synthetic analogs strongly suggests that this isomeric form is often optimal for certain biological targets, particularly tubulin. mdpi.commdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in drug design to correlate the chemical structure of compounds with their biological activities. humanjournals.comresearchgate.netdrugdesign.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective compounds and reducing the need for extensive experimental synthesis and testing. nih.govscirp.org
Predictive Model Development for Biological Activities
The development of a predictive QSAR model is a systematic process that involves several key steps. zsmu.edu.ua First, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. mdpi.com Molecular descriptors, which are numerical values representing various physicochemical properties of the molecules, are then calculated for each compound in the dataset.
The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. mdpi.com Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines), are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). scirp.org
The final step is rigorous validation of the model to ensure its statistical significance and predictive ability. researchgate.net Key statistical parameters used for validation include the coefficient of determination (r²), the cross-validated coefficient of determination (q²), and the Fischer test value (F-test). researchgate.net QSAR models have been successfully developed for various series of arylpropionic acid derivatives to predict their anti-inflammatory, antimicrobial, and anticancer activities. humanjournals.comresearchgate.netnih.gov
Identification of Physicochemical Descriptors Correlating with Activity
The core of a QSAR model lies in the identification of physicochemical descriptors that have a significant correlation with the biological activity of the compounds under study. nih.govslideshare.net These descriptors provide insight into the structural requirements for activity and can be broadly categorized as follows:
Hydrophobic Descriptors: These describe the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in receptors. The most common descriptor is the partition coefficient (logP). slideshare.net
Electronic Descriptors: These quantify the electronic properties of a molecule, such as its charge distribution, ability to donate or accept electrons, and reactivity. Examples include Hammett constants (σ), dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). slideshare.netmdpi.com These descriptors are crucial for understanding electrostatic and covalent interactions with a biological target.
Steric Descriptors: These relate to the size and shape of the molecule, which are critical for ensuring a proper fit with the receptor's binding site. Common steric descriptors include Molar Refractivity (MR), van der Waals volume, and Taft steric parameters. slideshare.net
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (its graph), describing aspects like size, shape, and degree of branching. nih.gov
In QSAR studies of arylpropionic acids and related compounds, a combination of these descriptors is often found to be important. humanjournals.comnih.govresearchgate.net For example, anti-inflammatory activity may be positively correlated with lipophilicity and certain electronic features, while being negatively correlated with specific steric parameters, indicating that bulkiness in certain parts of the molecule may be detrimental to activity.
The table below lists common physicochemical descriptors and their general significance in QSAR modeling.
| Descriptor Category | Example Descriptors | Significance in Drug Action |
| Hydrophobic | LogP, π constant | Membrane transport, hydrophobic interactions with target |
| Electronic | Hammett constant (σ), Dipole Moment, HOMO/LUMO | Chemical reactivity, electrostatic interactions, hydrogen bonding |
| Steric | Molar Refractivity (MR), van der Waals volume | Ligand-receptor fit, accessibility of the binding site |
| Topological | Wiener Index, Connectivity Indices, BCUT descriptors | Molecular size, shape, branching, and complexity |
Computational Chemistry and Cheminformatics Approaches
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein receptor.
Tubulin: The trimethoxyphenyl moiety is a key feature of many compounds that bind to the colchicine (B1669291) site on β-tubulin, thereby inhibiting microtubule polymerization. mdpi.comresearchgate.net Molecular docking studies on analogous compounds reveal that the trimethoxybenzene ring fits snugly into a hydrophobic pocket within the colchicine binding domain. mdpi.commdpi.com Key interactions often involve hydrogen bonds between the methoxy (B1213986) groups and amino acid residues such as Cys241, while the phenyl ring engages in hydrophobic interactions with a host of other residues. mdpi.com The cis-restricted conformation of related pyridine (B92270) derivatives containing a 3,4,5-trimethoxyphenyl group has been designed based on molecular docking to inhibit tubulin polymerization effectively. nih.gov
Table 1: Key Amino Acid Residues in the Tubulin Colchicine Binding Site Interacting with Trimethoxyphenyl Moieties
| Interaction Type | Interacting Residues |
|---|---|
| Hydrogen Bonding | Cys241 |
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the prostaglandin (B15479496) synthesis pathway and are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies on derivatives containing a trimethoxyphenyl group have been performed to investigate their binding modes within COX active sites. nih.govresearchgate.net These studies show that the trimethoxyphenyl ring can form hydrogen bonds with key residues like Arg120 and Tyr355 and hydrophobic interactions with residues such as Phe518 and Leu352 in the enzyme's active site channel. nih.gov The specific interactions can help explain the inhibitory activity and selectivity of these compounds for COX-2 over COX-1. isfcppharmaspire.com
Table 2: Common Interacting Residues in COX-2 Active Site for Phenyl-based Inhibitors
| Interaction Type | Interacting Residues |
|---|---|
| Hydrogen Bonding | Arg120, Tyr355, Ser530 |
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that regulate lipid and glucose metabolism, making them important targets for diseases like type 2 diabetes. mdpi.comnih.gov Docking studies of potential ligands into the PPAR ligand-binding domain (LBD) are crucial for identifying new agonists. nih.gov The binding of agonists typically involves a network of hydrogen bonds with polar amino acids, including Ser289, His323, His449, and Tyr473, which stabilizes the active conformation of the receptor. nih.govcnr.it The carboxylate group of propionic acid derivatives can form crucial interactions with these residues, anchoring the ligand in the binding pocket.
Table 3: Key Amino Acid Residues in the PPARγ Ligand-Binding Domain
| Interaction Type | Interacting Residues |
|---|---|
| Hydrogen Bonding | His323, His449, Ser289, Tyr473 |
| Cation-π | Arg288 |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. orientjchem.org It is a powerful tool for predicting molecular properties such as geometry, vibrational frequencies, and electronic characteristics. researchgate.net
DFT calculations are used to determine key electronic properties that govern the reactivity and interaction capabilities of a molecule.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy gap between them (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, indicating a higher propensity for intramolecular charge transfer. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electrophilic and nucleophilic sites. dergipark.org.tr For molecules like 3-(2,4,5-Trimethoxy-phenyl)-propionic acid, negative potential (red/yellow regions) is typically localized over the electronegative oxygen atoms of the carboxyl and methoxy groups, representing sites susceptible to electrophilic attack. researchgate.netepa.gov Positive potential (blue regions) is usually found around the hydrogen atoms. nih.gov
Table 4: Key DFT-Derived Electronic Properties and Their Significance
| Property | Description | Significance in Chemical Reactivity |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and greater ease of electronic transitions. researchgate.net |
| MEP | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. nih.gov |
| NBO | Analysis of the localized electron density in bonds and lone pairs. | Quantifies charge delocalization and hyperconjugative interactions, explaining molecular stability. researchgate.net |
DFT calculations are also employed to determine the most stable three-dimensional arrangement (conformation) of a molecule. For this compound, this involves calculating the potential energy surface by rotating the rotatable bonds, particularly those in the propionic acid side chain and the methoxy groups. These studies can identify the global minimum energy conformation, which is the most likely structure of the molecule. For example, in the related 3-(2,5-dimethoxyphenyl)propionic acid, the propionic side chain adopts a fully extended trans configuration, and the angle between the aromatic ring and the propionic acid group is nearly perpendicular. nih.gov Such analyses are crucial for understanding how the molecule's shape influences its ability to fit into a receptor's binding site.
Molecular Dynamics Simulations for Conformational Flexibility and Receptor Interactions
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. fu-berlin.denih.gov An MD simulation of a ligand-protein complex, such as this compound bound to a target receptor, can provide valuable information. nih.gov
The simulation begins with the docked pose and calculates the trajectories of atoms by solving Newton's equations of motion. mdpi.com Key analyses performed on the resulting trajectory include:
Root Mean Square Deviation (RMSD): The RMSD of the complex is monitored over time to assess the stability of the simulation. A stable RMSD indicates that the ligand remains securely in the binding pocket. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are flexible or rigid during the simulation.
Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. mdpi.com This calculation often decomposes the energy into contributions from van der Waals forces, electrostatic interactions, and solvation energy. mdpi.com
These simulations validate the stability of docking poses and reveal how the ligand and receptor adapt to each other, providing a more realistic model of the binding event. researchgate.net
Cheminformatics Analysis
Cheminformatics involves the use of computational methods to analyze chemical data. This analysis is vital for predicting the drug-like properties of a compound and for designing new molecules with improved characteristics.
ADMET Prediction: In the early stages of drug discovery, it is crucial to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov Cheminformatics tools can calculate physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to assess compliance with guidelines like Lipinski's Rule of Five. pensoft.net These rules help predict if a compound is likely to have good oral bioavailability. mdpi.com In silico models can also predict potential toxicity and metabolic pathways. nih.gov
Pharmacophore Modeling: A pharmacophore is an abstract description of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-receptor complex or a set of active molecules. nih.gov This model, consisting of features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings, can then be used as a 3D query to screen large databases of compounds to identify new molecules that possess the required features and are therefore likely to be active. dntb.gov.ua
Table 5: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(2,5-dimethoxyphenyl)propionic acid |
| Colchicine |
| Meloxicam |
| Pioglitazone |
| Rosiglitazone |
Scaffold Analysis and Library Design
The trimethoxyphenyl moiety is recognized as a valuable scaffold in the design of novel bioactive compounds. However, detailed scaffold analysis and the subsequent design of chemical libraries originating specifically from this compound are not well-established. In principle, the 2,4,5-trimethoxyphenylpropionic acid framework could serve as a foundational structure for creating a diverse library of analogues. Such a library would be constructed by systematically modifying the propionic acid side chain or by altering the substitution pattern on the phenyl ring. The goal of such a library would be to explore the structure-activity relationship (SAR) of the resulting compounds against various biological targets.
Table 1: Potential Modifications for Library Design around the this compound Scaffold
| Modification Site | Potential Functional Groups | Desired Outcome |
| Carboxylic Acid | Amides, Esters, Heterocycles | Improved cell permeability, target binding |
| Propionic Chain | Alkyl substitutions, Cyclization | Conformational rigidity, altered kinetics |
| Phenyl Ring | Halogens, Nitro groups, Amino groups | Modulated electronic properties, new interactions |
Virtual Screening for Analogues and Potential Ligands
Virtual screening is a powerful computational technique used to identify potential drug candidates from large databases of chemical compounds. This can be done through either ligand-based or structure-based approaches. In the context of this compound, a ligand-based virtual screen could be initiated if a known active molecule with a similar structure exists. This would involve searching for compounds with similar physicochemical properties or 3D shapes.
A structure-based virtual screen would require a known protein target. In such a scenario, this compound or its derivatives would be computationally "docked" into the active site of the protein to predict their binding affinity and mode of interaction. While this is a standard and powerful technique, there are no prominent examples in the literature of large-scale virtual screening campaigns that have specifically identified this compound as a lead compound or used it as a query for identifying novel analogues.
The absence of substantial research in these specific computational areas for this compound suggests that its potential in drug discovery, from a computational and cheminformatics perspective, remains largely unexplored. Future studies could leverage the foundational principles of scaffold analysis, library design, and virtual screening to investigate the therapeutic potential of this compound and its derivatives.
Role As a Chemical Scaffold and Lead Compound Research
Identification as a Metabolite from Natural Sources (e.g., Cordia alliodora)
While the specific isolation of 3-(2,4,5-Trimethoxy-phenyl)-propionic acid from the timber tree Cordia alliodora is not extensively detailed in readily available scientific literature, the Cordia genus is well-documented as a rich source of diverse bioactive secondary metabolites, including flavonoids, terpenes, and alkaloids. researchgate.netnih.govworldagroforestry.org The root of C. alliodora is used in traditional medicine and is known to contain compounds with antimicrobial and antifungal properties. lucidcentral.org
The broader 2,4,5-trimethoxyphenyl scaffold, however, is a known natural product constituent. For instance, 2,4,5-Trimethoxypropiophenone, a closely related phenylpropanoid, has been identified as a component in the essential oils of several plant species, including Piper marginatum, Acorus tatarinowii, and Asarum maximum. This natural occurrence underscores the biosynthetic accessibility of the 2,4,5-trimethoxy substitution pattern in the plant kingdom, suggesting a plausible role for such compounds as metabolic intermediates or end products.
Utility of the 2,4,5-Trimethoxyphenyl or 3,4,5-Trimethoxyphenyl Fragment in Drug Discovery
The trimethoxyphenyl (TMP) fragment, whether in the 2,4,5- or the more frequently studied 3,4,5-substitution pattern, is a cornerstone in the design of molecules targeting a wide array of diseases. Its specific electronic and steric properties allow it to fit into binding pockets of various proteins, making it a key pharmacophore in multiple therapeutic areas.
The 3,4,5-trimethoxyphenyl moiety is a classic structural feature of compounds that inhibit tubulin polymerization by binding to the colchicine (B1669291) site. This interaction disrupts the formation of microtubules, which are essential for cell division, making tubulin an important target for anticancer drugs. The TMP group is a critical component of numerous colchicine binding site inhibitors (CBSIs), where it plays a key role in establishing the high binding affinity required for potent activity.
Researchers have extensively used this fragment to design novel antimitotic agents. For example, a series of chalcone-1,2,4-triazole hybrids incorporating the 3,4,5-trimethoxyphenyl group were synthesized and evaluated as tubulin polymerization inhibitors, with some compounds showing promising activity in breast cancer cell lines. mdpi.com The design rationale often involves using the TMP group as an anchor for one of the aromatic ring systems (the A-ring) that mimics the binding of colchicine to β-tubulin.
The trimethoxyphenyl scaffold is also integral to the development of novel anti-inflammatory agents. Inflammation is a complex biological process involving various enzymes and signaling pathways. Compounds incorporating the TMP moiety have shown efficacy in modulating these pathways.
A significant body of research has focused on trimethoxychalcone analogues. Chalcones are precursors to flavonoids and possess a distinctive 1,3-diaryl-2-propen-1-one backbone. A study synthesizing 23 different 3',4',5'-trimethoxychalcone analogues found that several compounds were potent inhibitors of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS). nih.govresearchgate.net Since excessive NO production is a hallmark of inflammatory conditions, these compounds represent promising leads for new anti-inflammatory drugs. For instance, 4-Hydroxy-3,3',4',5'-tetramethoxychalcone and 3,3',4',5'-tetramethoxychalcone demonstrated particularly potent inhibition of NO production with IC₅₀ values of 0.3 µM. nih.gov
| Compound | IC₅₀ (µM) for NO Inhibition | Reference |
|---|---|---|
| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone (7) | 0.3 | nih.gov |
| 3,3',4',5'-tetramethoxychalcone (15) | 0.3 | nih.gov |
| 3-hydroxy-3',4,4',5'-tetramethoxychalcone (14) | 1.3 | nih.gov |
| 3,4-dihydroxy-3',4',5'-trimethoxychalcone (11) | 1.5 | nih.gov |
Leveraging its success in tubulin inhibition, the trimethoxyphenyl scaffold is a foundational building block for a diverse range of antiproliferative agents targeting various cancer cell lines. Its presence is often associated with the induction of cell cycle arrest and apoptosis.
Numerous novel heterocyclic compounds featuring the TMP moiety have been synthesized and tested. One study reported the creation of a new chalcone (B49325) derivative, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which showed potent growth suppression in prostate cancer models both in vitro and in vivo. iiarjournals.org Another research effort focused on 3',4',5'-trimethoxychalcone analogues, identifying several compounds with significant antiproliferative activity against liver (Hep G2) and colon (Colon 205) cancer cells. nih.gov The compound 3,3',4',5'-tetramethoxychalcone was the most potent in this series, with IC₅₀ values of 1.8 µM and 2.2 µM against Hep G2 and Colon 205 cells, respectively. nih.gov
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3,3',4',5'-tetramethoxychalcone (15) | Hep G2 (Liver Cancer) | 1.8 | nih.gov |
| Colon 205 (Colon Cancer) | 2.2 | ||
| 2,3,3',4',5'-Pentamethoxychalcone (1) | Hep G2 (Liver Cancer) | ~10-20 | nih.gov |
| Colon 205 (Colon Cancer) | ~10-20 |
The trimethoxyphenyl scaffold has also been explored in the search for new treatments for parasitic diseases like leishmaniasis and malaria. Leishmaniasis is a neglected tropical disease with limited treatment options, creating an urgent need for novel, safe, and effective drugs. Researchers have investigated 2,4,5-trisubstituted benzamides that possess potent antileishmanial activity. Similarly, 2-arylquinoline analogs are another class of compounds that have been studied for their potential against both Leishmania and Plasmodium parasites, the latter being the causative agent of malaria. The versatility of the trimethoxyphenyl fragment allows it to be incorporated into diverse molecular architectures to optimize activity against these protozoan targets.
Development of this compound Derivatives as Preclinical Candidates
While direct derivatization of this compound is not a widely reported strategy in preclinical research, the core trimethoxyphenyl scaffold it contains is central to the development of many advanced preclinical candidates. Instead of using the propionic acid as a starting material, medicinal chemists typically synthesize more complex molecules that incorporate the essential trimethoxyphenyl pharmacophore.
For example, a group of novel trimethoxyphenyl-based analogues were synthesized by modifying an azalactone ring system. Several of these compounds, which are structurally distinct from the simple propionic acid, demonstrated potent cytotoxic activity against the HepG2 human liver cancer cell line and were found to be effective inhibitors of β-tubulin polymerization. mdpi.com One derivative, an N-phenyl triazinone, exhibited an IC₅₀ of 1.38 µM. mdpi.com In another approach, researchers synthesized a series of 3,4,5-trimethoxyphenyl acrylamides as potential antinarcotic agents, with several compounds showing strong inhibitory effects on morphine withdrawal syndrome in mice. nih.gov
Optimization of Biological Activity through Structural Modifications
The 2,4,5-trimethoxyphenyl moiety serves as a versatile building block for creating new chemical entities with tailored biological activities. The specific arrangement of the three methoxy (B1213986) groups on the phenyl ring creates a distinct electronic and steric profile that can be exploited to achieve specific interactions with biological targets. Research into related scaffolds demonstrates that systematic structural modifications can lead to significant improvements in potency and efficacy.
A notable example involves the incorporation of the 2,4,5-trimethoxyphenyl scaffold into a series of pyrimidine-based compounds designed as dopamine (B1211576) receptor agonists. nih.gov In a focused effort to develop selective agonists for the D5 dopamine receptor (D5R), a lead compound, 4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine, was identified which exhibited modest D5R agonist activity. This discovery prompted further structural modifications to optimize its biological activity. nih.gov
Key modifications included:
Substitution on the 4-phenyl ring of the pyrimidine (B1678525) core: The bromine atom was replaced with other halogens (iodine) and different functional groups.
Alterations to the pyrimidine ring itself: Changes were made to the core heterocyclic structure to explore its influence on receptor binding.
These explorations revealed that substituting the bromo group with an iodo group at the para-position of the phenyl ring resulted in a compound with significantly enhanced potency, highlighting a clear structure-activity relationship (SAR). nih.gov This process of iterative modification is fundamental to lead optimization in drug discovery, demonstrating how a core scaffold like 2,4,5-trimethoxyphenyl can be systematically decorated to fine-tune its pharmacological properties.
| Compound | Modification on Pyrimidine Scaffold | D5R Agonist Potency (EC₅₀) |
|---|---|---|
| 5c | 4-(4-bromophenyl)- | Modest Activity |
| 5e | 4-(4-chlorophenyl)- | Improved Activity |
| 5h | 4-(4-fluorophenyl)- | Improved Activity |
| 5j | 4-(4-iodophenyl)- | 269.7 ± 6.6 nM |
Exploration of Selectivity Profiles for Specific Targets
A critical aspect of modern drug design is achieving selectivity, wherein a compound preferentially interacts with its intended biological target over other, often related, targets. This minimizes off-target effects and improves the therapeutic window. The 2,4,5-trimethoxyphenyl scaffold has been instrumental in the development of agents with specific selectivity profiles.
In the aforementioned study on pyrimidine derivatives, the primary goal was to identify agonists selective for the D5 dopamine receptor over the highly homologous D1 receptor. nih.gov The lead compound and its subsequent, more potent analogues were tested for activity at both D1 and D5 receptors. The most potent compound, 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine (compound 5j), was identified as a selective D5R partial agonist. nih.gov
This selectivity is crucial because D5 receptors are implicated in different neurological processes than D1 receptors, including cognitive functions. The development of a D5-selective agonist opens therapeutic avenues for treating cognitive deficits in disorders like Alzheimer's and Parkinson's disease. The compound was shown to alleviate scopolamine-induced memory impairment in animal models, an effect that was blocked by a D1/D5 antagonist, confirming its mechanism of action. nih.gov This research underscores the value of the 2,4,5-trimethoxyphenyl scaffold in crafting molecules that can dissect complex biological systems by selectively targeting specific receptor subtypes.
Comparison with Other Phenylpropanoic Acid Scaffolds in Medicinal Chemistry
The phenylpropanoic acid class of compounds is broad, and the specific substitution pattern on the phenyl ring dramatically influences the resulting biological activity and therapeutic application. hmdb.ca Comparing the 3-(2,4,5-Trimethoxyphenyl)propionic acid scaffold with other prominent members of this class reveals important principles in medicinal chemistry.
Comparison with 2-Phenylpropanoic Acids (Profens): The most famous phenylpropanoic acids are the 2-arylpropionic acid derivatives, such as ibuprofen (B1674241) and naproxen. humanjournals.com Structurally, the propionic acid side chain is attached at the second carbon (the α-position) relative to the phenyl ring. These compounds are primarily known as nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. humanjournals.com Their phenyl ring substituents are typically simple hydrophobic groups (e.g., isobutyl in ibuprofen). In contrast, the 3-(2,4,5-Trimethoxyphenyl)propionic acid scaffold has the side chain at the third carbon and features a more complex, electron-rich substitution pattern with three methoxy groups. This significant structural difference suggests that its biological targets are likely to be very different from the COX enzymes targeted by profens.
Comparison with 3-(3,4,5-Trimethoxyphenyl)propionic Acid: The isomeric 3,4,5-trimethoxy substitution pattern is one of the most well-studied motifs in anticancer drug discovery. It is a key component of natural products like Combretastatin (B1194345) A4 and podophyllotoxin, which are potent inhibitors of tubulin polymerization. mdpi.comnih.gov Numerous synthetic molecules incorporating the 3,4,5-trimethoxyphenyl group have been developed as antimitotic agents that disrupt the formation of the mitotic spindle in cancer cells. mdpi.commdpi.comnih.gov The natural product 3-(3,4,5-trimethoxyphenyl)propanoic acid itself has been isolated from Piper tuberculatum and has shown leishmanicidal activity. researchgate.netscielo.br The difference in the methoxy group positions between the 2,4,5- and 3,4,5-isomers, while seemingly minor, profoundly alters the molecule's shape and electronic distribution, leading to different target specificities. While the 3,4,5-isomer is strongly associated with tubulin binding, the 2,4,5-scaffold, as seen in the pyrimidine series, has been successfully directed towards G-protein coupled receptors like the D5 dopamine receptor. nih.gov
Comparison with other 3-Arylpropanoic Acids: This subclass is diverse. For example, simple derivatives like 3-(3-methoxyphenyl)propionic acid are known human metabolites. selleckchem.com More complex derivatives have been synthesized and tested for a range of activities, including anticancer and anti-inflammatory properties. orientjchem.org The value of the 3-arylpropanoic acid scaffold lies in its conformational flexibility and the ability to position a carboxylic acid group (a key pharmacophoric feature for interacting with many biological targets) at a specific distance from the aromatic ring. The addition of the three methoxy groups in the 2,4,5-positions adds significant complexity, offering multiple points for hydrogen bonding and steric interactions, thereby enabling the design of highly specific and potent ligands.
Advanced Analytical Techniques for Research Characterization
Spectroscopic Characterization in Academic Research
Spectroscopic techniques are indispensable tools for probing the molecular structure of 3-(2,4,5-Trimethoxy-phenyl)-propionic acid. Each method offers unique insights into the compound's architecture.
For ¹H NMR, the spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the propionic acid side chain. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group.
For ¹³C NMR, distinct signals would be anticipated for each unique carbon atom in the molecule, including the carbons of the benzene (B151609) ring, the methoxy groups, the carbonyl group, and the aliphatic side chain. The chemical shifts would provide information about the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.0 | 98 - 154 |
| Methoxy OCH₃ | 3.8 - 4.0 | 56 - 61 |
| Propionic CH₂ (alpha to COOH) | ~2.6 | ~35 |
| Propionic CH₂ (beta to COOH) | ~2.9 | ~25 |
Note: The data in this table is predicted based on typical chemical shifts for similar functional groups and substituted benzene rings and is for illustrative purposes only. Actual experimental values may vary.
Mass spectrometry (MS) is utilized to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₆O₅), the expected molecular weight is approximately 240.25 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation would likely involve the loss of the carboxylic acid group, methoxy groups, and cleavage of the propionic acid side chain. While a specific mass spectrum for the 2,4,5-trimethoxy isomer is not available, analysis of related compounds suggests common fragmentation pathways. nih.gov For instance, the mass spectrum of the isomeric 3-(3,4,5-Trimethoxyphenyl)propionic acid shows a prominent molecular ion peak. nist.gov
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid. docbrown.info A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. docbrown.info Absorptions in the regions of 2850-3000 cm⁻¹ (C-H stretching of alkyl and methoxy groups), 1500-1600 cm⁻¹ (C=C stretching of the aromatic ring), and 1000-1300 cm⁻¹ (C-O stretching of the ether and carboxylic acid groups) would also be expected. The NIST WebBook provides an example of the gas-phase IR spectrum for the isomeric 3-(3,4,5-Trimethoxyphenyl)propionic acid, which shows these characteristic peaks. nist.gov
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-H (Alkyl/Methoxy) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1500 - 1600 | Medium |
Note: This data is based on typical IR absorption frequencies for the respective functional groups.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the substituted benzene ring in this compound. The aromatic ring and its substituents would be expected to give rise to characteristic absorption bands in the ultraviolet region of the spectrum. The exact positions and intensities of these bands (λmax) would depend on the solvent used. While specific UV-Vis data for this compound is not available, related phenylpropanoic acid derivatives exhibit absorption maxima related to the π → π* transitions of the benzene ring.
X-ray crystallography is a definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. To date, no published crystal structure for this compound has been found in the searched literature. However, the crystal structure of the related compound 3-(2,5-dimethoxyphenyl)propionic acid has been reported, revealing details about its molecular conformation and intermolecular interactions, such as hydrogen bonding leading to dimer formation. nih.gov Such studies on analogous compounds can provide valuable insights into the likely solid-state structure of the title compound.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of a sample. For a compound like this compound, a reversed-phase (RP-HPLC) method would likely be employed. sielc.com This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity would be assessed by the area of the main peak relative to any impurity peaks detected.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of volatile derivatives of the compound. For instance, the methyl ester of the carboxylic acid could be prepared to increase its volatility for GC analysis. Predicted GC-MS data for the related 3-(3,4,5-Trimethoxyphenyl)propanoic acid is available in the Human Metabolome Database. hmdb.ca
For the isolation and purification of this compound on a preparative scale, column chromatography is a standard technique. Silica gel is a common stationary phase, and the mobile phase would be a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate, to effectively separate the desired compound from any impurities or reaction byproducts. rsc.org
Table 3: Commonly Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(3,4,5-Trimethoxyphenyl)propionic acid |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
Methodology Principles: In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl- or C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. nih.gov The retention of a compound is influenced by its hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. nih.gov The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase is often necessary to suppress the ionization of the carboxylic acid group of this compound, leading to better peak shape and reproducible retention. vcu.edu
Illustrative HPLC Parameters: A typical HPLC method for the analysis of this compound would involve a C18 column with a gradient elution. The gradient would start with a higher proportion of the aqueous phase and gradually increase the concentration of the organic modifier to elute the compound. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance.
Hypothetical HPLC Data for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Retention Time (tR) | ~ 8.5 min |
| Purity (by area %) | >98% |
Note: The data in this table is hypothetical and serves as an illustrative example of expected HPLC results for this compound under the specified conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility and thermal stability. colostate.edusigmaaldrich.com
Derivatization and Analysis Principles: The carboxylic acid group of this compound can be converted into a less polar and more volatile ester or silyl (B83357) ester. sigmaaldrich.com Common derivatization reagents include diazomethane (B1218177) for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are fragmented in a characteristic pattern, which provides a "fingerprint" for identification. libretexts.org
Illustrative GC-MS Findings: The mass spectrum of the derivatized this compound would show a molecular ion peak corresponding to the mass of the derivative, as well as several fragment ions. The fragmentation pattern would be influenced by the trimethoxyphenyl group and the propionate (B1217596) side chain. youtube.com
Hypothetical GC-MS Data for Trimethylsilyl derivative of this compound
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Oven Program | 100°C (1 min), then 10°C/min to 280°C (5 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Retention Time (tR) | ~ 15.2 min |
| Key m/z Fragments | [M]+•, [M-15]+, fragments corresponding to the trimethoxybenzyl moiety |
Note: The data in this table is hypothetical and represents an educated estimation of GC-MS results for the derivatized compound based on the principles of mass spectrometry.
Advanced Biophysical Techniques for Ligand-Target Interaction Studies
To understand the mechanism of action of a bioactive compound, it is crucial to study its interaction with its biological target. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into these interactions.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. springernature.comnih.govportlandpress.com In a typical SPR experiment, a protein target is immobilized on a sensor chip, and a solution containing the small molecule ligand, such as this compound, is flowed over the surface. researchgate.netreichertspr.com Binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response. springernature.com By analyzing the response at different ligand concentrations, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. nih.gov
Illustrative SPR Data for the Interaction of this compound with a Target Protein
| Parameter | Hypothetical Value |
| Association Rate (ka) | 2.5 x 10^4 M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 5.0 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant (KD) | 200 nM |
Note: This data is for illustrative purposes only and represents a hypothetical binding interaction.
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. harvard.eduiitkgp.ac.in This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.govresearchgate.net From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding interaction. whiterose.ac.uk In an ITC experiment, a solution of the ligand is titrated into a solution of the protein target, and the heat changes are measured.
Illustrative ITC Thermodynamic Data for the Interaction of this compound with a Target Protein
| Thermodynamic Parameter | Hypothetical Value |
| Binding Affinity (Ka) | 5.0 x 10^6 M⁻¹ |
| Enthalpy Change (ΔH) | -15 kcal/mol |
| Entropy Change (ΔS) | -10 cal/mol·K |
| Gibbs Free Energy Change (ΔG) | -9.0 kcal/mol |
| Stoichiometry (n) | 1.1 |
Note: This data is a hypothetical representation to illustrate the type of information obtained from an ITC experiment.
Future Research Directions and Perspectives
Exploration of Undiscovered Biological Activities
The broad spectrum of pharmacological activities associated with trimethoxy-substituted cinnamic acids and their derivatives suggests that 3-(2,4,5-Trimethoxy-phenyl)-propionic acid could possess a range of currently uncharacterized biological effects. nih.gov Phenylpropanoids as a class are known to exhibit significant antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net Future research should, therefore, systematically screen the compound against a diverse panel of biological targets.
Key areas for investigation include:
Anticancer Activity: Analogues of 3,4,5-trimethoxycinnamic acid (TMCA) have demonstrated cytotoxicity against various cancer cell lines, including PC-3, Hela, and A549. nih.gov It is plausible that this compound could exhibit similar antiproliferative effects. Initial studies should involve screening against a panel of human cancer cell lines to identify potential cytotoxic or cytostatic activity.
Antiviral Properties: TMCA esters have been designed as agents against Hepatitis B, SARS, and influenza A viruses. nih.gov The potential of this compound as an antiviral agent, particularly against enveloped viruses, warrants investigation.
Central Nervous System (CNS) Effects: The parent compound of TMCA, from Polygala tenuifolia, has been traditionally used for treating insomnia and epilepsy, with mechanisms linked to GABA-A receptor agonism. nih.gov Given this precedent, the neurological activity of this compound should be explored, focusing on its potential anticonvulsant, anxiolytic, or neuroprotective properties.
Metabolic Disorders: A related metabolite, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), has been shown to improve hepatic lipid metabolism and has been studied for its anti-obesity effects. nih.gov This suggests that the trimethoxy analogue could also play a role in modulating metabolic pathways and could be investigated for applications in conditions like non-alcoholic fatty liver disease or type 2 diabetes.
| Potential Biological Activity | Rationale Based on Related Compounds | Suggested Initial Screening |
| Anticancer | TMCA analogues show cytotoxicity against multiple cancer cell lines. nih.govnih.gov | In vitro proliferation assays (e.g., MTT) against a panel of cancer cells (e.g., NCI-60). |
| Antiviral | TMCA esters have been developed as antiviral agents. nih.gov | Plaque reduction assays for viruses like influenza A and coronaviruses. |
| Neuroprotective / CNS | TMCA is a metabolite of a traditional medicine used for epilepsy and insomnia. nih.gov | In vitro neuroprotection assays (e.g., against glutamate (B1630785) toxicity) and in vivo behavioral models. |
| Anti-inflammatory | Phenylpropanoids are known to have anti-inflammatory properties. researchgate.net | Assays for inhibition of inflammatory mediators like nitric oxide and prostaglandins (B1171923) in macrophages. |
| Metabolic Regulation | Related metabolite HMPA improves hepatic lipid metabolism. nih.gov | In vitro assays on adipocyte and hepatocyte cell lines to assess lipid accumulation and glucose uptake. |
Investigation of New Synthetic Pathways for Scalability and Efficiency
The advancement of this compound from a laboratory chemical to a potential therapeutic lead necessitates the development of efficient, scalable, and cost-effective synthetic routes. Current synthetic approaches for related compounds often rely on standard laboratory techniques that may not be suitable for large-scale production. nih.govnih.gov
Future research should focus on:
Optimizing Starting Materials: Investigation into more accessible and economical starting materials than 2,4,5-trimethoxybenzaldehyde (B179766) is crucial.
Catalytic Hydrogenation: A common route to phenylpropionic acids is the catalytic hydrogenation of the corresponding cinnamic acid. prepchem.com Research into optimizing this reduction step for 3-(2,4,5-Trimethoxy-phenyl)-acrylic acid using various catalysts (e.g., Palladium on carbon), solvents, and reaction conditions could significantly improve yield and purity while reducing costs.
Flow Chemistry: The application of continuous flow chemistry could offer significant advantages over traditional batch processing. Flow synthesis can improve reaction efficiency, reduce reaction times, enhance safety, and facilitate easier scale-up.
Green Chemistry Approaches: Developing synthetic pathways that align with the principles of green chemistry is essential. This includes using environmentally benign solvents, reducing the number of synthetic steps (pot-economy), and minimizing waste generation.
Rational Design of Next-Generation Analogues with Improved Potency and Selectivity
Once a baseline biological activity is established for the parent compound, the rational design of analogues can lead to derivatives with enhanced therapeutic properties. Drawing from structure-activity relationship (SAR) studies on related trimethoxyphenyl scaffolds, several strategies can be employed. nih.govmdpi.com
Key design strategies include:
Modification of the Propionic Acid Chain: The carboxylic acid moiety is a prime target for modification. It can be converted to esters or amides to modulate pharmacokinetic properties such as cell permeability and metabolic stability. nih.gov
Ring Substitution: Exploring the effect of adding or modifying substituents on the phenyl ring could influence target binding and selectivity.
Hybrid Molecule Design: A promising strategy involves creating hybrid molecules that combine the this compound scaffold with other pharmacophores. For instance, creating hybrid EGFR/HDAC inhibitors has been a successful strategy for related 3,4,5-trimethoxyphenyl derivatives in cancer research. mdpi.com This dual-target approach can enhance efficacy and potentially overcome drug resistance.
Conformational Restriction: Introducing conformational constraints into the propionic acid side chain could lock the molecule into a more biologically active conformation, thereby increasing potency.
Deeper Elucidation of Molecular Mechanisms of Action
Understanding how a compound exerts its biological effects at the molecular level is fundamental to its development as a therapeutic agent. For any identified bioactivity of this compound or its analogues, a deep dive into its mechanism of action is required.
Future mechanistic studies should include:
Target Identification: If the compound shows, for example, anticancer activity, identifying its direct molecular target(s) is paramount. Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed. Based on related compounds, potential targets could include tubulin, protein kinases, or histone deacetylases. nih.govnih.govmdpi.com
Pathway Analysis: Once a target is identified, downstream signaling pathway modulation should be investigated. For instance, if the compound inhibits a specific kinase, its effect on phosphorylation of downstream substrates and subsequent cellular responses (e.g., apoptosis, cell cycle arrest) should be quantified using techniques like Western blotting and qPCR. rsc.org
Cellular Effects: Studies on cellular processes are crucial. For example, flow cytometry can be used to analyze effects on the cell cycle, while Annexin-V staining can quantify apoptosis. mdpi.com The impact on mitochondrial membrane potential could also provide insights into the induction of programmed cell death. rsc.org
Structural Biology: Obtaining co-crystal structures of potent analogues bound to their protein targets can provide atomic-level insights into the binding mode. This information is invaluable for subsequent rounds of rational drug design and optimization.
Integration with Advanced Computational and Artificial Intelligence-Driven Drug Discovery Pipelines
The integration of computational methods, including artificial intelligence (AI) and machine learning (ML), can dramatically accelerate the drug discovery process. mdpi.comnih.gov These tools can be applied at every stage of the research and development of this compound derivatives.
Key computational approaches include:
Virtual Screening and Target Prediction: AI algorithms can analyze the structure of this compound and predict its potential biological targets from large databases, helping to prioritize experimental screening efforts. mdpi.comdev.to
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design novel analogues with desired properties. mdpi.com These models can explore a vast chemical space to propose new molecules that are optimized for potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov
Predictive Modeling: ML models can be trained on existing SAR data from related trimethoxyphenyl compounds to build quantitative structure-activity relationship (QSAR) models. These models can then predict the activity of newly designed analogues before they are synthesized, saving time and resources.
Molecular Dynamics Simulations: Computational simulations can model the interaction between the compound and its target protein, providing insights into binding stability and the energetic contributions of different parts of the molecule. This can help explain the mechanism of action and guide the design of improved binders. nih.gov
Potential Applications in Unexplored Disease Areas based on Mechanistic Insights
As the molecular mechanisms of this compound and its analogues are elucidated, opportunities for application in new disease areas may emerge. This "mechanism-based repurposing" is a powerful strategy in modern pharmacology.
Potential future applications include:
Neurodegenerative Diseases: If the compound or its derivatives are found to modulate pathways involved in protein aggregation or oxidative stress, they could be investigated for diseases like Alzheimer's or Parkinson's. A related metabolite, HMPA, has been shown to inhibit the aggregation of amyloid-β peptide in vitro, suggesting a potential avenue for exploration. nih.gov
Autoimmune Disorders: If a potent anti-inflammatory mechanism is discovered, such as the inhibition of the NF-κB pathway (a target of related molecules), the compound could be explored as a treatment for autoimmune diseases like rheumatoid arthritis or lupus. nih.gov
Cardiovascular Diseases: Some natural products with similar structural motifs have shown antihypertensive activity. nih.gov If mechanistic studies reveal effects on targets like angiotensin-converting enzyme or on vascular smooth muscle relaxation, this could open up applications in cardiovascular medicine.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-(2,4,5-Trimethoxy-phenyl)-propionic acid with high purity?
- Methodological Answer : Synthesis can involve Friedel-Crafts alkylation using 2,4,5-trimethoxybenzene derivatives and acrylic acid, followed by catalytic hydrogenation to reduce unsaturated intermediates. Alternatively, ester hydrolysis of ethyl 3-(2,4,5-trimethoxyphenyl)propionate (CAS 70311-20-5) under acidic or basic conditions yields the free acid . Key parameters include optimizing reaction temperature (80–120°C) and stoichiometric ratios of methoxy-substituted precursors to avoid side products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing structural and physicochemical properties?
- Methodological Answer :
- Spectroscopy : High-resolution NMR (¹H, ¹³C) identifies methoxy group positions and propionic acid chain conformation. Compare chemical shifts with NIST reference data for similar trimethoxy derivatives (e.g., 3,4,5-trimethoxy analogs) to confirm substitution patterns .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) assesses purity. Use Thermo Scientific’s protocols for phenylpropionic acids as a benchmark .
- Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (expected [M+H]⁺ = 241.2) and fragmentation patterns .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (ambient). Monitor degradation via HPLC every 30 days for 6 months. Use crystalline powder forms (as recommended for similar propionic acids) to enhance stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar trimethoxy-phenylpropionic acids?
- Methodological Answer : Discrepancies often arise from substituent position variations (e.g., 2,4,5- vs. 3,4,5-trimethoxy isomers). Perform comparative bioassays (e.g., enzyme inhibition or cytotoxicity studies) using both isomers under standardized conditions. Use dose-response curves and statistical validation (e.g., ANOVA) to isolate structure-activity relationships . Computational modeling (e.g., molecular docking) can predict binding affinities to biological targets, clarifying mechanistic differences .
Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Catalysis : Employ Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions to enhance regioselectivity. Monitor reaction progress via in situ FTIR to detect intermediate formation .
- Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials. For persistent impurities, use preparative HPLC with a methanol/trifluoroacetic acid mobile phase .
- Scale-Up : Pilot studies under inert atmospheres (N₂/Ar) prevent oxidation. Thermo Scientific’s protocols for analogous compounds suggest yields >70% at 100 g scale .
Q. What advanced techniques are recommended for studying metabolic pathways involving this compound?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹³C-labeled analogs at the propionic acid chain to track metabolic fate via LC-MS/MS .
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactors. Identify metabolites using high-resolution orbitrap MS and compare fragmentation libraries .
Q. How do substituent electronic effects influence the compound’s acidity and solubility?
- Methodological Answer : Measure pKa via potentiometric titration (aqueous/ethanol mixtures) and compare with computational predictions (e.g., COSMO-RS simulations). The electron-donating methoxy groups at 2,4,5-positions reduce acidity relative to unsubstituted propionic acid (predicted pKa ~4.5–5.0). Solubility in polar solvents (e.g., DMSO) can be empirically tested using shake-flask methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
